molecular formula C25H23BrN2O3 B2749340 N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide CAS No. 850907-51-6

N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide

カタログ番号: B2749340
CAS番号: 850907-51-6
分子量: 479.374
InChIキー: MRTMGCBNNCNSME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic small molecule based on a tetrahydroisoquinoline scaffold, a structure noted in scientific literature for its diverse biological activities . This acetamide derivative is designed for research applications and is provided with a guaranteed high level of purity. Tetrahydroisoquinoline derivatives have been identified as key structural motifs in compounds investigated for various pharmacological activities, including their potential role in targeting specific enzymes or cellular receptors . The presence of the bromophenyl and xylyl methyl groups in its structure may influence its binding affinity and selectivity, making it a compound of interest in structure-activity relationship (SAR) studies and medicinal chemistry programs. This product is intended for laboratory research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any personal use. For specific handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS). Researchers are encouraged to contact us for detailed specifications and to discuss their specific application needs.

特性

IUPAC Name

N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3/c1-17-4-2-5-18(14-17)15-28-13-12-21-22(25(28)30)6-3-7-23(21)31-16-24(29)27-20-10-8-19(26)9-11-20/h2-11,14H,12-13,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTMGCBNNCNSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound that has gained attention in medicinal chemistry and related fields due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by data tables and relevant research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
  • Molecular Formula: C25H23BrN2O3
  • CAS Number: 850908-68-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydroisoquinoline Core:
    • Achieved via the Pictet-Spengler reaction using an aromatic aldehyde with an amine in an acidic environment.
  • Bromophenyl Introduction:
    • A nucleophilic substitution reaction introduces the bromophenyl group by reacting a bromobenzene derivative with a suitable nucleophile.
  • Final Assembly:
    • The final structure is completed through acetamide formation, linking the tetrahydroisoquinoline and bromophenyl components.

The biological activity of N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity and lead to various physiological responses.

Pharmacological Applications

Research indicates that this compound exhibits potential pharmacological properties:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in specific cancer lines.
  • Neurological Effects: It has been investigated for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

  • Anticancer Studies:
    • In vitro studies on human cancer cell lines demonstrated that N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Neuroprotective Effects:
    • A study involving animal models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation .

Comparative Analysis

To highlight the unique properties of N-(4-bromophenyl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide compared to similar compounds:

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-2-{...}Similar core structureModerate anticancer effects
N-(4-fluorophenyl)-2-{...}Similar core structureLimited neuroprotective effects
N-(4-methylphenyl)-2-{...}Similar core structureNo significant biological activity

類似化合物との比較

Structural Analogues and Substituent Effects

Core Modifications
  • Compound A: 2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (ECHEMI: 850904-40-4) Key Difference: The benzyl group at position 2 is substituted with 4-bromophenyl (vs. 3-methylphenyl in the target compound), and the acetamide N-substituent is a benzodioxin group. Impact: The 4-bromophenyl group increases molecular weight (Br vs. The benzodioxin substituent may improve solubility due to oxygen-rich heterocycles.
  • Compound B: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Key Difference: Simpler acetamide structure lacking the tetrahydroisoquinolinone core. The N-substituent is a difluorophenyl group. Impact: Reduced steric bulk compared to the target compound may increase membrane permeability. Fluorine atoms introduce electronegativity, affecting dipole moments and metabolic stability.
Crystallographic and Intermolecular Interactions
  • Dihedral Angles: In Compound B, the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, with twisting relative to the acetamide group (40.0° and 86.3°) . This contrasts with the target compound’s likely planar tetrahydroisoquinolinone core, suggesting divergent packing efficiencies.
  • Hydrogen Bonding : Both compounds exhibit N–H···O interactions, but the target compound’s larger structure may form additional weak interactions (e.g., C–H···π), influencing crystallinity and stability.

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Property Target Compound Compound A Compound B
Molecular Formula C₂₅H₂₃BrN₂O₃ C₂₈H₂₄BrN₂O₅ C₁₄H₁₀BrF₂NO
Molecular Weight (g/mol) 485.37 565.41 336.14
Key Substituents 3-methylbenzyl, 4-bromophenyl 4-bromobenzyl, benzodioxin 4-bromophenyl, 3,4-difluorophenyl
Predicted LogP* ~3.8 ~3.2 ~2.5
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 1 (amide NH)

*LogP estimated using fragment-based methods.

NMR Spectral Comparisons
  • Region-Specific Shifts: Evidence from similar tetrahydroisoquinolinone derivatives (e.g., compound 1 and 7 in ) shows that substituents at positions analogous to the target compound’s methylphenyl and bromophenyl groups cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). This suggests that NMR can pinpoint substituent-induced electronic perturbations .

Implications of Structural Variations

  • Bioactivity: While explicit data for the target compound is absent, Compound B’s simpler structure highlights the role of halogenation (Br, F) in enhancing binding to hydrophobic pockets. The tetrahydroisoquinolinone core in the target compound may confer rigidity, improving target selectivity .
  • Lumping Strategy Feasibility : suggests that lumping structurally similar compounds (e.g., acetamides with halogens) could simplify reactivity models. However, the target compound’s complex core may deviate from simpler analogs, necessitating individualized evaluation .

準備方法

Bischler-Napieralski Cyclization

The core structure is synthesized from N-acyl-β-arylethylamine precursors. For example:

  • Starting material : N-(3-Methoxybenzyl)-2-(4-methoxyphenyl)ethylamine.
  • Cyclization : Treated with phosphoryl chloride (POCl₃) in toluene under reflux (110°C, 6–8 hours).
  • Mechanism : Intramolecular electrophilic aromatic substitution forms the tetrahydroisoquinoline ring.

Key Conditions

Parameter Specification Source
Catalyst POCl₃ or polyphosphoric acid (PPA)
Temperature 100–120°C
Solvent Toluene or dichloroethane
Yield 65–78%

Functionalization with the N-(4-Bromophenyl)-2-Oxyacetamide Side Chain

Etherification of the 5-Hydroxy Group

  • Reaction : Treatment with bromoacetyl bromide in dichloromethane (DCM).
  • Base : Triethylamine (TEA) at 0–5°C to minimize hydrolysis.
  • Intermediate : 2-Bromoacetoxy-tetrahydroisoquinoline derivative.

Amidation with 4-Bromoaniline

  • Nucleophilic displacement : 2-Bromoacetoxy intermediate + 4-bromoaniline.
  • Conditions :
    • Solvent : Acetonitrile or tetrahydrofuran (THF).
    • Base : Diisopropylethylamine (DIPEA).
    • Temperature : Room temperature, 24 hours.

Yield Data

Step Yield (%) Purity (HPLC) Source
Etherification 82 95%
Amidation 75 98%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient).
  • Recovery : 89% after two crystallizations from ethanol/water.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.28 (m, 5H, ArH), 4.62 (s, 2H, OCH₂CO).
  • MS (ESI+) : m/z 520.1 [M+H]⁺.

Challenges and Alternative Routes

Competing Reactions

  • Over-alkylation : Mitigated by using a 1.2:1 ratio of 3-methylbenzyl bromide to substrate.
  • Oxidation of tetrahydroisoquinoline : Avoided by conducting reactions under inert atmosphere.

Industrial-Scale Considerations

  • Cost drivers : 4-Bromoaniline (≈$320/kg) and bromoacetyl bromide (≈$450/kg).
  • Waste streams : Halogenated byproducts require neutralization with aqueous NaHCO₃.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity and yield?

The synthesis involves a multi-step approach:

  • Step 1 : Formation of the tetrahydroisoquinoline core via cyclization reactions under controlled pH (6.5–7.5) and temperature (60–80°C) .
  • Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
  • Step 3 : Acetamide linkage formation using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane . Purity is validated by HPLC (>98%) and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. Which analytical techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assign protons and carbons in the tetrahydroisoquinoline and acetamide moieties. For example, the 1-oxo group shows a carbonyl peak at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 507.12) .

Q. What physicochemical properties are critical for in vitro assays?

  • Solubility : Optimize using DMSO for biological assays, with logP ~3.2 (calculated via HPLC) indicating moderate lipophilicity .
  • Stability : Assess pH-dependent degradation (e.g., stable at pH 7.4 but hydrolyzes at pH <5) .

Advanced Research Questions

Q. How to design experiments to investigate its mechanism of action in cancer models?

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR, IC₅₀ ~1.2 μM) .
  • In Vitro Validation : Perform kinase inhibition assays with recombinant proteins and ATP-Glo™ luminescence .
  • Pathway Analysis : Profile downstream markers (e.g., p-AKT, p-ERK) via western blot in MCF-7 or A549 cell lines .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

  • Case Study : Compare with N-(4-chlorophenyl) analogs showing divergent IC₅₀ values (e.g., 2.5 μM vs. 15 μM in anti-inflammatory assays). Conduct SAR analysis to identify substituent effects (e.g., bromine enhances steric hindrance) .
  • In Silico Modeling : Use COMSOL Multiphysics to simulate binding pocket interactions and explain activity variations .

Q. What experimental strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substitution Patterns : Systematically replace the 3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Monitor changes in IC₅₀ via dose-response curves .
  • Scaffold Hopping : Test bioisosteres (e.g., oxadiazole instead of tetrahydroisoquinoline) to improve metabolic stability .

Q. How to elucidate metabolic pathways and potential toxicity?

  • Metabolite Profiling : Use LC-MS/MS with rat liver microsomes to identify phase I/II metabolites (e.g., hydroxylation at C-5 of the isoquinoline ring) .
  • Toxicity Screening : Employ zebrafish embryos to assess developmental toxicity (LC₅₀ >100 μM indicates low risk) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。